N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide
Description
N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide is a complex organic compound featuring a quinoline moiety, a sulfonylethyl group, and a cyclopropanecarboxamide group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.
Properties
IUPAC Name |
N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(12-5-6-12)16-9-10-21(19,20)14-8-7-11-3-1-2-4-13(11)17-14/h1-4,7-8,12H,5-6,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXLPZBMZPELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline moiety. Common methods for synthesizing quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These reactions often involve the use of aniline derivatives and various catalysts under specific conditions.
For the sulfonylethyl group, sulfonation reactions are employed, where sulfonyl chlorides react with ethyl derivatives under basic conditions. The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced reactivity.
Cyclopropanecarboxamides: Compounds with similar structural features but lacking the quinoline moiety.
Uniqueness
N-(2-quinolin-2-ylsulfonylethyl)cyclopropanecarboxamide is unique due to its combination of a quinoline moiety, a sulfonylethyl group, and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
